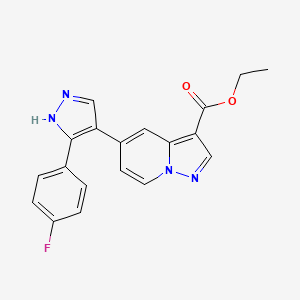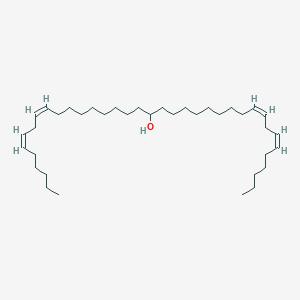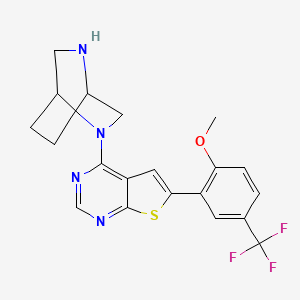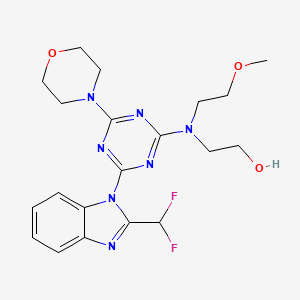
Imp2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IMP2-IN-1 is a potent inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 (IMP2). This compound has shown significant efficacy in reducing the levels of IMP2 in various cell lines, including SW480 and Huh7 cells. This compound is primarily used in scientific research to study the role of IMP2 in various biological processes and diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IMP2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzaldehyde with a suitable amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various substituents to achieve the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
IMP2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
IMP2-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of IMP2 in cancer cell proliferation, migration, and invasion. .
Metabolic Disorders: this compound is used to investigate the role of IMP2 in metabolic disorders such as diabetes and obesity.
Neurobiology: this compound is used to explore the role of IMP2 in neural development and function.
Comparaison Avec Des Composés Similaires
IMP2-IN-1 is unique in its high specificity and potency as an IMP2 inhibitor. Similar compounds include:
IMP1-IN-1: An inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 (IMP1), which has similar functions but different target messenger ribonucleic acids.
IMP3-IN-1: An inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 3 (IMP3), which also regulates messenger ribonucleic acid stability and translation but has distinct biological roles.
This compound stands out due to its specific inhibition of IMP2, making it a valuable tool for studying the unique functions of this protein in various biological processes and diseases .
Propriétés
Formule moléculaire |
C21H14F3NO4 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
2-[(4-phenylbenzoyl)amino]-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C21H14F3NO4/c22-21(23,24)29-16-10-11-18(17(12-16)20(27)28)25-19(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,25,26)(H,27,28) |
Clé InChI |
ACJZUAUURQGKNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10856908.png)
![(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one](/img/structure/B10856912.png)

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856926.png)
![methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate](/img/structure/B10856939.png)









